Product packaging for Aluminum triacrylate(Cat. No.:CAS No. 15743-20-1)

Aluminum triacrylate

Cat. No.: B100504
CAS No.: 15743-20-1
M. Wt: 99.04 g/mol
InChI Key: HKPJRGXAMFGTMD-UHFFFAOYSA-N
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Description

Contextual Framework of Organometallic Acrylates

Organometallic acrylates are a class of compounds that contain a direct bond between a metal and an organic acrylate (B77674) group. noaa.gov These compounds are a subset of the broader category of organometallics, which are characterized by at-least one chemical bond between a carbon atom of an organic molecule and a metal. noaa.gov The reactivity of organometallic compounds varies widely, and they are often highly reactive with other chemical groups. noaa.gov Many are flammable and can be pyrophoric. noaa.gov

The synthesis of acrylates from readily available materials has been a long-standing challenge in catalysis research. scispace.com Acrylates and their derivatives are widely used in everyday products such as coatings, adhesives, and plastics. scispace.com The development of efficient catalytic routes to these chemicals is therefore of significant economic interest. scispace.com

Interdisciplinary Significance in Polymer and Materials Science Research

In polymer science, aluminum triacrylate is utilized for its ability to participate in polymerization reactions. smolecule.com The presence of unsaturated carbon-carbon double bonds in the acrylate groups allows for radical polymerization, leading to the formation of cross-linked polymer networks with enhanced mechanical and thermal properties. smolecule.com This has led to its use as a reactive filler in elastomers like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, improving properties such as tensile strength, modulus, and hardness. doaj.orgresearchgate.net

Scope and Academic Relevance of this compound Investigations

The investigation of this compound is a vibrant area of academic research, with studies focusing on its synthesis, characterization, and application. Researchers are exploring various synthetic methods, including direct reaction of aluminum salts with acrylic acid and solvent-free techniques, to improve yield and reduce environmental impact. smolecule.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H9AlO6 americanelements.com
Molecular Weight 240.15 g/mol americanelements.com
Appearance White to pale yellow powder americanelements.comgelest.com
CAS Number 15743-20-1
IUPAC Name aluminum;prop-2-enoate americanelements.com
Solubility Soluble in acetone, benzene, carbon tetrachloride. Miscible with alcohol, ether, ethanol, ethyl ether, chloroform. Reacts with water. americanelements.comchemdad.comchemicalbook.com

Research Findings on this compound

Recent research has highlighted the potential of this compound in various applications. One study focused on its synthesis as a reactive filler for reinforcing ethylene propylene diene monomer (EPDM) rubber. doaj.org The study found that incorporating this compound into the EPDM matrix led to a significant improvement in the mechanical properties of the resulting composite material, including increased tensile strength, modulus, and hardness. doaj.org This improvement is attributed to the ability of this compound to undergo both homopolymerization and graft copolymerization during the curing process. doaj.org

Another area of investigation involves the use of this compound in the development of advanced ceramics through stereolithography. smolecule.com In this application, this compound acts as a precursor that can be photopolymerized to create a desired shape, which is then heat-treated to form a ceramic object. smolecule.com The significant weight loss observed during the heat treatment suggests its potential use as a binder when combined with dispersed aluminum oxide powder. smolecule.com

Furthermore, research has explored the encapsulation of aluminum particles with polymers derived from acrylate monomers to enhance their properties. While not directly focused on this compound, a study on encapsulating nano-aluminum with poly(trimethylolpropane triacrylate) demonstrated that such core-shell structures can improve dispersibility, corrosion resistance, and thermal stability. researchgate.net This suggests that similar strategies could be applied to create advanced composite materials incorporating this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4AlO2 B100504 Aluminum triacrylate CAS No. 15743-20-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15743-20-1

Molecular Formula

C3H4AlO2

Molecular Weight

99.04 g/mol

IUPAC Name

aluminum;prop-2-enoate

InChI

InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5);

InChI Key

HKPJRGXAMFGTMD-UHFFFAOYSA-N

SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3]

Canonical SMILES

C=CC(=O)O.[Al]

Other CAS No.

15743-20-1

Pictograms

Irritant; Environmental Hazard

Related CAS

79-10-7 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Aluminum Triacrylate

Conventional Synthetic Routes for Aluminum Triacrylate

Conventional methods for synthesizing this compound are well-established and are broadly categorized into direct reaction approaches and two-step procedures.

Direct Reaction Approaches (e.g., Aluminum Salts with Acrylic Acid or Acrylate (B77674) Esters)

The most straightforward method for preparing this compound involves the direct reaction of an aluminum source with acrylic acid or its esters. smolecule.com Aluminum alkoxides, such as aluminum tri-isopropanolate and aluminum tri-sec-butoxide, are common precursors. google.com In this approach, the aluminum alkoxide is reacted directly with acrylic acid. The reaction is typically exothermic, and the temperature may rise during the addition of acrylic acid. google.com The reaction can be carried out in the presence of a high-boiling point solvent, like diethylene glycol monobutyl ether, to aid in heat dissipation and to facilitate the removal of the alcohol byproduct (e.g., isopropanol (B130326) or butanol) via vacuum distillation. google.com To prevent unwanted polymerization of the acrylate groups during the synthesis, a polymerization inhibitor such as 4-methoxyphenol (B1676288) is often added to the reaction mixture. google.com

Precursor 1Precursor 2SolventKey ConditionsReference
Aluminum tri-isopropanolateAcrylic acidDiethylene glycol monobutyl etherRoom temp. addition, then heating to 60°C under vacuum to remove isopropanol. google.com
Aluminum tri-sec-butoxideAcrylic acidDiethylene glycol monobutyl etherRoom temp. addition, heat generated by reaction. google.com

Two-Step Synthetic Procedures (e.g., for Reactive Fillers in Elastomers)

A two-step synthetic procedure is often employed for the preparation of this compound (ALTA) intended for use as a reactive filler in elastomers like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. smolecule.comacs.org This method involves an initial neutralization reaction followed by a precipitation step. First, acrylic acid is reacted with an aqueous solution of a base, typically sodium hydroxide, to form sodium acrylate. google.comresearchgate.net In the second step, an aqueous solution of an aluminum salt, such as aluminum trichloride (B1173362) hexahydrate, is added to the sodium acrylate solution. google.comresearchgate.net This results in the precipitation of this compound, which has low solubility in the aqueous medium, while the more soluble sodium chloride remains in the solution. google.com The precipitated this compound can then be separated, washed, and dried. This method is advantageous for producing a solid, particulate filler material suitable for incorporation into polymer matrices. acs.org The resulting ALTA can improve the mechanical properties of the elastomer, such as tensile strength, modulus, and hardness, by participating in the curing process through homopolymerization and graft copolymerization onto the elastomer chains. acs.org

Advanced and Environmentally Conscious Synthesis Techniques

In response to the growing demand for sustainable chemical processes, advanced and environmentally friendly methods for synthesizing this compound have been developed.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis offers significant environmental benefits by eliminating the need for organic solvents, thereby reducing waste and potential hazards. smolecule.comnih.gov For this compound, a solvent-free approach involves the direct reaction of an aluminum precursor, such as aluminum tri-isopropanolate, with acrylic acid in the absence of any solvent. google.com The reaction is initiated at room temperature, and the heat generated by the exothermic reaction can be sufficient to drive the process to completion, resulting in the formation of a solid this compound product. google.com This method is not only greener but can also be more efficient in terms of reaction time and energy consumption. nih.gov Research into solvent-free synthesis of related metal-organic frameworks has demonstrated the potential for high yields and phase selectivity, suggesting a promising avenue for the industrial-scale production of aluminum-based materials. nih.gov

Precursor 1Precursor 2Key ConditionsProduct FormReference
Aluminum tri-isopropanolateAcrylic acidSolvent-free, room temp. addition, exothermic.White solid google.com

In Situ Synthesis for Nanostructured Materials Formation

In situ synthesis refers to the formation of a material directly within a reaction medium or a matrix where it will be utilized. This approach is particularly valuable for the creation of nanostructured materials. For instance, this compound can be used as a precursor in the in situ synthesis of advanced materials. One application involves its use in stereolithographic 3D printing of corundum ceramics. smolecule.com In this process, a polymer precursor based on an acrylate suspension of in situ synthesized alumoxane, Al(OH)₂(ООСН₂СН=СН₂), is photopolymerized to create a shaped ceramic precursor. smolecule.com Subsequent heat treatment (annealing) of the photopolymerized structure leads to the formation of the final corundum ceramic part. smolecule.com

Another area where in situ polymerization is relevant is in the encapsulation of nanoparticles. While not a direct synthesis of this compound itself, the principles are applicable. For example, nano-aluminum particles have been encapsulated with poly(trimethylolpropane triacrylate) (PTMPTA) via in situ solution polymerization to improve their dispersibility and stability. researchgate.net This process involves polymerizing the monomer around the nanoparticles, creating a core-shell structure. researchgate.net This demonstrates the utility of acrylate-based aluminum compounds and related chemistries in the bottom-up fabrication of advanced nanocomposites. acs.org

Precursor Design and Chemical Modification Strategies

The properties and reactivity of this compound can be tailored by carefully selecting or modifying the precursor materials. The choice of the aluminum precursor is a key aspect of this strategy. Using different aluminum alkoxides, such as aluminum tri-isopropanolate versus aluminum tri-sec-butoxide, can influence the reaction kinetics and the properties of the resulting product due to differences in the reactivity and steric hindrance of the alkoxide groups. google.com

Furthermore, the synthesis of related aluminum-based materials provides insights into potential modification strategies. For example, in the context of 3D printing, variants for the synthesis of aluminum acrylates include the use of substituted hydroxoacrylates or adducts of aluminum isopropylate with allylamine. smolecule.com These modifications to the precursor chemistry are designed to create a mixture that is suitable for photopolymerization and subsequent transformation into a ceramic material. smolecule.com While detailed studies on the systematic modification of precursors specifically for this compound synthesis are not extensively reported in the provided context, the principles of coordination chemistry suggest that the ligand environment around the aluminum center can be manipulated to control the compound's reactivity and stability. smolecule.comacs.org

Exploration of Substituted Hydroxoacrylates

One advanced route for synthesizing aluminum acrylates involves the use of substituted hydroxoacrylates as precursors. This method is particularly relevant in the preparation of specialized materials, such as precursors for corundum ceramics intended for stereolithographic 3D printing. smolecule.com In this context, research has explored the in situ synthesis of alumoxane dihydroxyacrylate, which has the chemical structure Al(OH)₂(OOCCH₂CH=CH₂). smolecule.com

This hydroxoacrylate precursor serves as a building block. The presence of both hydroxyl (-OH) and acrylate groups on the aluminum center allows for tailored reactivity. The subsequent polymerization of a suspension containing this precursor is a critical step. smolecule.com This process, typically initiated by photopolymerization and followed by an annealing stage, allows for the creation of complex ceramic shapes. smolecule.com During the heat treatment phase, the organic polymer precursor undergoes significant weight loss, indicating its role as a binder that is eventually removed to yield the final ceramic product. smolecule.com

Precursor TypeExample CompoundApplication ContextKey Process
Substituted HydroxoacrylateAlumoxane DihydroxyacrylatePrecursor for corundum ceramicsPhotopolymerization and annealing

Adduct Formation with Amine Derivatives (e.g., Allylamine)

Adduct formation represents another significant synthetic pathway, where amine derivatives are reacted with aluminum-containing precursors. A notable example involves the creation of an adduct from aluminum isopropylate and allylamine. smolecule.com This method has been investigated as a variant for producing aluminum acrylates for applications like ceramic 3D printing. smolecule.com

The underlying chemistry for this type of synthesis is the aza-Michael addition reaction. researchgate.net In this reaction, an amine (the Michael donor) adds across the carbon-carbon double bond of an electron-deficient alkene, such as an acrylate (the Michael acceptor). researchgate.net This reaction can proceed through a stepwise mechanism or a concerted mechanism involving a cyclic intermolecular proton transfer. researchgate.net The reaction is highly versatile and can be applied to primary and secondary amines. researchgate.net While the reaction can occur at room temperature, it can be accelerated at elevated temperatures up to 100°C. google.com The formation of these amine-acrylate adducts is a known strategy for creating useful co-activators and reactive components in polymerizable systems. googleapis.com In the context of this compound synthesis, the amine adduct can be an intermediate that is subsequently reacted or used to modify the final properties of the material.

Reactant 1Reactant 2Reaction TypePotential Application of Adduct
Aluminum IsopropylateAllylamineAdduct FormationPrecursor for Aluminum Acrylates
Amine (General)Acrylate (General)Aza-Michael AdditionPolymerization Co-activators

Analogous Esterification Pathways (e.g., from Polyols and Acrylic Acid)

The formation of the acrylate ester ligand is fundamental to this compound. The principles for creating this structure can be understood by examining analogous esterification pathways, particularly the reaction between polyols (alcohols with multiple hydroxyl groups) and acrylic acid. rsc.orgchemra.com This reaction is a cornerstone for producing a wide range of polyacrylate monomers used as crosslinking agents in coatings, adhesives, and inks. nih.gov

The direct esterification of a polyol with acrylic acid is an equilibrium reaction that requires a catalyst and the removal of water to drive the reaction toward the product. nih.govgoogle.com

Key aspects of this pathway include:

Catalysts : A variety of acid catalysts are effective. These include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst® 15). nih.govresearchgate.net The choice of catalyst can influence reaction rates and selectivity. researchgate.net

Reaction Conditions : The reaction is typically conducted at elevated temperatures, often in the range of 80°C to 120°C, to achieve a reasonable reaction rate and facilitate the removal of the water byproduct. nih.govepo.org Azeotropic distillation or applying a vacuum are common methods for water removal. google.com

Stoichiometry : The molar ratio of acrylic acid to the alcohol's hydroxyl groups is a critical parameter. Using an excess of acrylic acid can help push the equilibrium towards the fully esterified product. nih.gov

This process, which converts polyols into polyacrylates like Trimethylolpropane (B17298) Triacrylate (TMPTA), is analogous to the reaction required to form the acrylate ligands that will coordinate with the aluminum center in this compound. rsc.orgnih.gov The synthesis of the organo-metal salt itself is described as a two-step procedure, which would logically involve an initial esterification or a similar reaction to form the acrylate moiety, followed by its reaction with an aluminum source. doaj.org

Polyol ExampleCatalyst ExamplesTypical Temperature Range (°C)Water Removal Method
TrimethylolpropaneSulfuric Acid, p-Toluenesulfonic Acid, Amberlyst® 1580 - 120Air flow, Azeotropic Distillation
Polyols (General)Acidic Ion-Exchange Resins80 - 140Distillation, Vacuum

Polymerization Mechanisms and Reaction Kinetics Involving Aluminum Triacrylate

Fundamental Acrylate (B77674) Polymerization Pathways

Radical polymerization is a primary method for polymer formation, proceeding through a sequence of initiation, propagation, and termination steps. wikipedia.org This pathway is highly effective for vinyl monomers, including the acrylate moieties of aluminum triacrylate. wikipedia.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermolysis (e.g., using peroxides) or photolysis. nih.gov This initiator radical then adds across the carbon-carbon double bond of one of the acrylate groups on the this compound molecule. This initial reaction transfers the radical center to the monomer, creating a new, larger radical and officially initiating the polymer chain. wikipedia.org

Propagation: The newly formed monomer radical subsequently attacks another this compound molecule's acrylate group. This step adds a new monomer unit to the growing chain and regenerates the radical at the new chain end. acs.org This process repeats, rapidly extending the polymer chain. Due to the trifunctional nature of this compound, each propagation step involving a new monomer molecule offers multiple sites for subsequent chain growth, leading to the formation of a branched and ultimately crosslinked polymer network rather than linear chains.

The fundamental steps of the radical polymerization mechanism are outlined below:

Initiator Decomposition: An initiator molecule (I) breaks down to form primary radicals (R•).

Chain Initiation: A primary radical (R•) reacts with a monomer molecule (M) to form a growing chain radical (RM•).

Chain Propagation: The chain radical (RM•) successively adds more monomer units (M) to extend the polymer chain (RMn•).

Chain Termination: The growth of a polymer chain is halted, typically through the combination or disproportionation of two radical chains. acs.org

Photopolymerization utilizes light, typically in the ultraviolet (UV) range, to initiate polymerization, offering rapid and spatially controllable curing. mdpi.com The process relies on a photoinitiator that absorbs photons and generates the reactive species—free radicals in the case of acrylates—that begin the polymerization process. nih.gov

The kinetics of acrylate photopolymerization are influenced by several key factors:

Light Intensity: Higher light intensity generally leads to a faster polymerization rate and a higher degree of cure because it increases the rate of photoinitiator decomposition, thereby generating more primary radicals. mdpi.com

Photoinitiator Concentration: The rate of polymerization typically increases with initiator concentration up to an optimal point. nih.gov Beyond this concentration, an "inner filter effect" can occur, where excessive initiator molecules at the surface absorb too much light, preventing sufficient light penetration to cure the full depth of the material. nih.gov

Oxygen Inhibition: Molecular oxygen can quench the excited state of the photoinitiator and scavenge free radicals, forming less reactive peroxy radicals. This process creates an induction period at the start of the reaction and can hinder surface cure. nih.gov

The efficiency of photopolymerization can be assessed using techniques like photo-Differential Scanning Calorimetry (photo-DSC), which measures the heat evolved during the exothermic polymerization reaction to determine the rate and degree of monomer conversion. mdpi.commdpi.com

Crosslinking Phenomena and Network Formation

Homopolymerization: When this compound is polymerized with itself, it undergoes homopolymerization. Due to its trifunctional nature, where each monomer unit contains three polymerizable acrylate groups, the resulting structure is not a linear chain but a highly crosslinked three-dimensional network. The aluminum center acts as a junction point from which three polymer chains emanate, ensuring the rapid formation of a rigid, insoluble, and infusible thermoset material.

Graft Copolymerization: Graft copolymers consist of a main polymer backbone with side chains of a different composition. mdpi.com While specific literature detailing the graft copolymerization of this compound is limited, the synthesis of such structures is theoretically achievable through several established mechanisms: nih.govcmu.edu

"Grafting From": This approach involves creating active radical sites on a pre-existing polymer backbone. These sites can then initiate the polymerization of this compound, causing new crosslinked polymer chains to grow "from" the backbone.

"Grafting To": In this method, pre-formed polymer chains with reactive end groups are attached to a polymer backbone that has complementary functional sites.

"Grafting Through" (Macromonomer Method): This involves copolymerizing a monomer (like styrene) with a macromonomer—a polymer chain with a polymerizable group at its end. cmu.edu If a macromonomer were copolymerized with this compound, it would be incorporated into the crosslinked network.

In many polymer systems, ionic crosslinks are formed by adding multivalent ions to a polymer solution, causing electrostatic bridges to form between polymer chains. researchgate.net For example, trivalent aluminum ions (Al³⁺) are used to crosslink natural polymers like alginates. nih.govmdpi.com

However, in the case of this compound, the ionic crosslink is an intrinsic feature of the monomer itself. The central aluminum atom exists as a trivalent cation (Al³⁺) that is ionically bonded to the carboxylate groups of the three acrylate anions. This Al³⁺ center functions as a permanent, built-in junction point. When the acrylate "arms" of the monomer polymerize, they form covalent polymer chains that are permanently anchored to this central ion. Therefore, the polymerization of this compound directly produces a network that is simultaneously covalently bonded (along the acrylate chains) and ionically crosslinked (at the aluminum center). This dual nature contributes to the high thermal and mechanical stability of the resulting polymer network.

Monomer functionality refers to the number of polymerizable groups per monomer molecule. This characteristic is a critical determinant of the final polymer structure and its properties. Crosslink density, a measure of the number of crosslinks per unit volume in a polymer network, is directly influenced by the functionality of the monomers used. researchgate.net

This compound is a trifunctional monomer (functionality = 3). The use of such a multifunctional monomer inherently leads to a high crosslink density. As polymerization proceeds, each monomer unit incorporated into the network acts as a branch point, rapidly creating a dense, three-dimensional structure. Generally, as monomer functionality increases, the resulting polymer network exhibits a higher crosslink density, leading to increased stiffness, hardness, thermal stability, and chemical resistance. researchgate.net

The relationship between monomer functionality and the resulting network structure can be summarized as follows:

Monomer FunctionalityNumber of Polymerizable GroupsResulting Polymer StructureTypical Crosslink Density
Monofunctional1Linear, thermoplastic chainsNone
Difunctional2Linear chains or lightly crosslinked networksLow to Medium
Trifunctional (e.g., this compound) 3 Highly crosslinked 3D network High
Tetrafunctional4Very highly crosslinked 3D networkVery High

Advanced Polymerization Control Strategies

Advanced control strategies for the polymerization of this compound are crucial for tailoring the architecture and properties of the resulting polymer networks. These methods move beyond conventional free-radical polymerization to offer precise control over reaction kinetics, polymer structure, and material morphology.

Radiation-Induced Polymerization Modifications

Radiation-induced polymerization provides a rapid, solvent-free, and spatially controllable method for curing multifunctional acrylates like this compound at ambient temperature. imaging.orgresearchgate.net Using sources such as ultraviolet (UV) light or electron beams, polymerization is initiated by the generation of free radicals from a photoinitiator or by direct interaction of the radiation with the monomer. ichtj.waw.pl The kinetics of this process are significantly influenced by the high functionality of this compound.

The polymerization of multifunctional acrylates is characterized by several key kinetic features:

Autoacceleration: A phenomenon where the polymerization rate increases dramatically. This occurs because as the polymer network forms, the viscosity of the system increases, which restricts the mobility of growing polymer radicals. This reduction in mobility decreases the rate of termination reactions (which are diffusion-controlled), leading to a higher concentration of active radicals and thus a faster rate of propagation. ichtj.waw.pl

Autodeceleration: Following autoacceleration, the reaction rate slows down as the system approaches vitrification (conversion into a glassy state). At this stage, the mobility of the monomer molecules also becomes restricted, making it difficult for them to reach the active radical sites, thus slowing the propagation rate. imaging.org

Final Conversion: The polymerization often stops before all monomer is consumed, resulting in incomplete conversion. This is due to the trapping of unreacted acrylate groups within the highly crosslinked, vitrified network. imaging.org

For this compound, its trifunctional nature leads to the rapid formation of a densely crosslinked network. This results in an early onset of autoacceleration and a high polymerization rate. However, it also leads to the early onset of diffusion control and vitrification, which can limit the final conversion of the acrylate groups. imaging.org The kinetics can be modified by controlling the radiation dose, dose rate, or light intensity. ichtj.waw.pl Higher initiator concentrations or light intensities generally lead to a higher nominal reaction rate. imaging.org

Table 2: Key Kinetic Features in Radiation-Induced Polymerization of Multifunctional Acrylates

Kinetic Feature Description Implication for this compound
Nominal Reaction Rate The initial rate of polymerization before significant network effects. High, due to high functionality.
Onset of Deceleration The conversion point at which the reaction rate begins to slow down significantly. Occurs at relatively low conversion due to rapid network formation and vitrification.

| Final Conversion | The maximum percentage of monomer converted to polymer. | Often incomplete, with unreacted acrylate groups trapped in the network. |

This table is based on general findings for multifunctional acrylates and is applicable to this compound. imaging.org

Polymerization in Confined Nanoporous Architectures

Performing the polymerization of this compound within the confined spaces of nanoporous materials offers a template-directed approach to creating highly ordered, nanostructured polymer networks. Anodized aluminum oxide (AAO) templates are particularly well-suited for this purpose, as they feature arrays of parallel, cylindrical nanopores with controlled diameters and lengths. mdpi.comnih.gov

When this compound, along with an initiator, is infiltrated into the nanopores of an AAO template and subsequently polymerized (e.g., by heat or radiation), the resulting polymer is constrained to replicate the geometry of the pores. This process, often referred to as "nanomolding" or "template synthesis," can produce arrays of high-aspect-ratio polymer nanowires or nanotubes. mdpi.com

The confinement within nanopores can significantly alter the polymerization kinetics and the properties of the resulting polymer compared to bulk polymerization:

Modified Reaction Kinetics: The high surface-to-volume ratio within the nanopores can affect initiator efficiency and radical mobility. Interactions between the monomer/polymer and the pore walls (which are alumina (B75360), Al₂O₃) can also influence the reaction.

Controlled Morphology: The primary advantage is the direct synthesis of nanostructures. By polymerizing this compound within AAO, a robust, crosslinked polymer nanowire array can be fabricated. After polymerization, the AAO template can be selectively etched away to release the freestanding polymer nanostructures. mdpi.com

Anisotropic Properties: The orientation of polymer chains and crosslinks within the nanowires can be influenced by the confinement, potentially leading to materials with anisotropic mechanical or thermal properties.

This strategy allows for the creation of advanced materials from this compound, such as components for nano-electromechanical systems (NEMS), high-surface-area membranes, or functional surfaces with tailored topography. The polymerization of various acrylate monomers has been successfully demonstrated within AAO templates, indicating the feasibility of this approach for this compound. mdpi.comnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name Chemical Formula / General Class
This compound C₉H₉AlO₆
n-Butyl Acrylate C₇H₁₂O₂
Methyl Methacrylate (B99206) C₅H₈O₂
Tricyclohexylphosphine C₁₈H₃₃P

Integration and Performance in Polymer Composites and Hybrid Materials

Role as a Reactive Filler in Elastomer Reinforcement

Aluminum triacrylate (ALTA) serves as a reactive filler, particularly in elastomer systems like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. smolecule.comdoaj.org Unlike conventional non-reactive fillers, ALTA participates in the curing process, forming chemical bonds within the polymer matrix. This reactive nature leads to significant improvements in the final properties of the composite material. The organo-metal salt, with the general formula (CH2=CHCOO)3Al, is typically synthesized for this purpose via a two-step procedure. smolecule.comdoaj.org

The incorporation of this compound into elastomer composites leads to a marked improvement in several key mechanical properties. Research on peroxide-cured EPDM rubber has demonstrated that increasing the loading of ALTA results in a substantial increase in tensile strength, modulus, hardness, and cross-link density. doaj.orgresearchgate.net This enhancement is attributed to ALTA's ability to introduce ionic cross-linking in addition to the physical cross-linking provided by conventional fillers like carbon black. researchgate.netcolab.ws

Studies have shown that as the content of ALTA increases in EPDM composites, there is a consistent, incremental rise in tensile strength, modulus at 100%, hardness, and even elongation-at-break. smolecule.comdoaj.org Abrasion resistance is also notably improved with higher ALTA content. smolecule.comdoaj.orgresearchgate.net For instance, in EPDM/calcium carbonate (CaCO3) hybrids, ALTA has been shown to greatly improve the modulus, tensile strength, abrasion resistance, and fatigue life while maintaining a high elongation at break. researchgate.netresearchgate.net However, in some systems, such as carbon black-filled EPDM, the introduction of ALTA can lead to a reduction in elongation at break and resilience. researchgate.net

Table 1: Effect of this compound (ALTA) Loading on Mechanical Properties of EPDM Composites

PropertyObservation with Increasing ALTA ContentSource(s)
Tensile Strength Tremendous increase. researchgate.net smolecule.com, researchgate.net, doaj.org, researchgate.net, researchgate.net
Modulus Greatly improved. researchgate.netresearchgate.net smolecule.com, researchgate.net, doaj.org, researchgate.net, researchgate.net
Hardness Incremental increase. smolecule.comdoaj.orgresearchgate.net smolecule.com, researchgate.net, doaj.org, researchgate.net
Elongation-at-Break Incremental increase in some composites, smolecule.comdoaj.org reduced in others. researchgate.net smolecule.com, researchgate.net, doaj.org, researchgate.net, researchgate.net
Abrasion Resistance Incremental increase. smolecule.comdoaj.org smolecule.com, doaj.org, researchgate.net, researchgate.net
Cross-link Density Tremendously increased. researchgate.net researchgate.net, researchgate.net
Fatigue Life Greatly improved. researchgate.netresearchgate.net researchgate.net, researchgate.net

The significant improvement in mechanical properties is largely due to enhanced interfacial adhesion between the this compound filler and the polymer matrix. researchgate.netchinacouplingagents.com Morphological studies using scanning electron microscopy (SEM) of fractured surfaces of EPDM/carbon black/ALTA composites indicate that the interaction between the fillers and the EPDM matrix is improved by the presence of ALTA. researchgate.netresearchgate.net The fracture surfaces of composites containing ALTA appear rougher, which demonstrates a high level of interaction between the fillers and the EPDM. researchgate.net

This improved compatibility stems from ALTA's dual functionality during the curing process. It undergoes homo-polymerization (polymerizing with itself) and graft co-polymerization, where it chemically bonds onto the EPDM polymer chains. doaj.orgresearchgate.netresearchgate.net This creates strong ionic cross-link structures that firmly anchor the filler within the matrix, leading to more effective stress transfer from the polymer to the filler. researchgate.netresearchgate.netresearchgate.net Dynamic mechanical analysis has also shown that the presence of ALTA leads to a decrease in the dissipation peak (tan δ), which is related to improved interaction between the filler and the EPDM matrix. researchgate.net

Functionality as a Crosslinking Agent in Polymer Networks

The acrylate (B77674) groups in this compound contain unsaturated carbon-carbon double bonds, making the molecule capable of participating in polymerization reactions. smolecule.com This functionality allows it to act as a crosslinking agent, forming three-dimensional networks in various polymer systems.

Thermosetting resins, or thermosets, are polymers that are irreversibly hardened by a curing process, which involves the formation of a cross-linked network structure. compositeskn.org Crosslinking agents are essential components in the formulation of these materials, as they create the covalent bonds between adjacent polymer chains. compositeskn.orgmdpi.com

Triacrylate monomers, such as trimethylolpropane (B17298) triacrylate (TMPTA), are widely used as crosslinking agents or reactive diluents in curable resin compositions, including those cured by UV light or electron beams. atamanchemicals.comgoogle.com These agents enhance properties like hardness, chemical resistance, and weather resistance. atamanchemicals.comdergipark.org.tr this compound, with its trifunctional nature, can perform a similar role. In these systems, the crosslinking agent reacts with functional groups on the polymer chains, such as hydroxyl or carboxyl groups, to form a rigid, three-dimensional network. mdpi.comrsc.org The resulting thermoset polymers are characterized by their high strength and thermal stability. rsc.org

This compound's crosslinking ability is also harnessed in the creation of advanced nanocomposites. These materials consist of a polymer matrix reinforced with nano-sized fillers, such as nanosilica, aluminum oxide, or modified montmorillonite (B579905). researchgate.net The properties of these nanocomposites are highly dependent on the dispersion of the nanofillers and the interfacial adhesion with the polymer matrix.

Research using analogous compounds like trimethylolpropane triacrylate (TMPTA) demonstrates the mechanism. researchgate.netscispace.com In one study, poly(methyl methacrylate) (PMMA) was cross-linked with TMPTA in the presence of nanofillers like nanosilica, aluminum oxide, and modified montmorillonite to produce various cross-linked nanocomposites. researchgate.net Similarly, nanosilica surfaces can be chemically grafted with an auxiliary crosslinker like TMPTA to improve crosslinking efficiency and the electrical resistance of materials like crosslinked polyethylene (B3416737) (XLPE). mdpi.com This approach of using a multifunctional acrylate to bind the polymer matrix to the nanofiller surface enhances filler dispersion and creates a robust, integrated material with improved thermal stability and mechanical properties. researchgate.netresearchgate.net For example, modifying aluminum oxide nanoparticles with a silane (B1218182) coupling agent and incorporating them into an epoxy acrylate matrix can enhance protective properties for coatings. nih.gov

Precursor Applications in Advanced Ceramic and Specialized Materials

Beyond its role in polymers, this compound serves as a precursor material for the synthesis of advanced ceramics, particularly aluminum oxide (alumina). smolecule.commsu.ru Advanced ceramics are inorganic, non-metallic materials engineered for specific high-performance applications that require properties like high strength, hardness, and thermal stability. numberanalytics.comaifurnaces.com

This compound can be used in stereolithographic 3D printing to produce complex-shaped corundum (alumina) ceramics. smolecule.com The process involves the photopolymerization of a polymer precursor suspension containing this compound or its derivatives. smolecule.commsu.ru This shaped polymer part is then subjected to heat treatment (firing or annealing) to burn off the organic components and densify the material, leaving behind the final ceramic object. smolecule.commsu.ru

A challenge with using pure this compound as a precursor is the significant weight loss (over 80%) and high linear shrinkage (up to 70%) during the heat treatment phase. msu.ru To mitigate this, researchers have explored the use of basic aluminum acrylates, such as alumoxane Al(OH)2(ООСН2СН=СН2), which can serve as a binder when filled with dispersed aluminum oxide powder, offering a more stable route to ceramic fabrication. smolecule.com This approach allows for the creation of alumina (B75360) and, depending on the firing conditions (e.g., in a nitrogen atmosphere), aluminum oxynitride ceramics. msu.ru

Stereolithographic 3D Printing of Corundum Ceramics

This compound serves as a vital precursor in the synthesis of corundum ceramics using stereolithography, a form of 3D printing. smolecule.comresearchgate.net In this process, a photopolymerizable resin containing an acrylate suspension of in-situ synthesized alumoxane is used to build a desired ceramic shape layer by layer. smolecule.comresearchgate.net The this compound within the resin acts as a binder and a source of alumina (Al2O3), the primary component of corundum. preciseceramic.com

The process involves the photopolymerization of the precursor mixture, which can include variants like substituted hydroxoacrylates or an adduct of aluminum isopropylate with allylamine, to form a "green" part. researchgate.net This green part is then subjected to a heat treatment or annealing process. During annealing, the organic components, including the acrylate backbone, are burned away, and the aluminum-containing species are converted into aluminum oxide. A significant weight loss during this thermal treatment is indicative of its function as a binder, especially when filled with dispersed aluminum oxide powder. researchgate.net

A critical aspect of this process is managing the significant shrinkage that occurs during heat treatment, particularly between 200–400 °C, which necessitates a carefully controlled heating program to maintain the integrity and shape of the final ceramic product. researchgate.net The atmosphere during annealing also plays a role; heat treatment in an inert atmosphere results in less shrinkage compared to annealing in air due to the retention of amorphous carbon from the pyrolysis of the polymer. researchgate.net This retained carbon opens up possibilities for producing aluminum nitride and oxynitride ceramics through a carbonitridization process in a nitrogen atmosphere. researchgate.net

Table 1: Key Process Parameters in Stereolithographic 3D Printing of Corundum Ceramics with this compound

ParameterDescriptionSignificance
Precursor Composition Mixture containing aluminum acrylates (e.g., this compound, substituted hydroxoacrylates) and a photoinitiator. smolecule.comresearchgate.netDetermines the properties of the green part and the final ceramic.
Photopolymerization UV-light-induced curing of the resin to form a solid "green" part. smolecule.comDefines the shape and initial strength of the ceramic component.
Annealing Temperature Controlled heating to burn out the organic binder and convert the aluminum precursor to alumina. researchgate.netCritical for achieving the desired ceramic phase and density.
Annealing Atmosphere Can be air or an inert gas (e.g., nitrogen). researchgate.netAffects shrinkage and the potential for forming non-oxide ceramics.

Utilization as a Binder for Dispersed Oxide Powders

This compound's ability to decompose and form aluminum oxide upon heating makes it an effective binder for dispersed oxide powders, such as alumina and titania, in the fabrication of ceramic components. thinkymixer.comkyoeisha-chemical.com When mixed with these powders, the this compound, often as part of a polymer-based binder system, helps to create a cohesive and moldable slurry. thinkymixer.com

During the subsequent sintering process, the organic portion of the binder is burned off at relatively low temperatures (typically below 500°C), leaving behind minimal residue. kyoeisha-chemical.com This clean burnout is a significant advantage of using acrylic-based binders like this compound. The in-situ formation of aluminum oxide from the triacrylate can also contribute to the final ceramic matrix, potentially improving the bonding between the primary oxide particles. google.com

The use of such binders is crucial for achieving uniform mixing, especially with high-viscosity resins and cohesive powders, which can be challenging to blend homogenously. thinkymixer.com The properties of the final sintered part, including its density and mechanical strength, are highly dependent on the uniform distribution of the binder and the oxide powder in the initial mixture.

Integration into Energetic Material Formulations (e.g., Propellants)

In the field of energetic materials, such as solid rocket propellants, aluminum is a common fuel due to its high heat of combustion. researchgate.net this compound can be integrated into these formulations, where its polymerizable nature can be leveraged. Research has explored the use of photocurable resins, including those based on acrylates, for the 3D printing of propellant grains with complex geometries, which can enhance performance. diva-portal.org

While specific studies focusing solely on this compound are limited in this direct context, the broader research on acrylate-based binders and aluminum particles is relevant. For instance, studies have investigated photocurable resins composed of epoxy acrylates and polyurethane acrylates with diluents like trimethylolpropane triacrylate (TMPTA) for 3D printing energetic slurries containing aluminum powder and ammonium (B1175870) perchlorate (B79767) (AP). diva-portal.orgmdpi.com

Hybrid Polymer Systems and Intercalation Chemistry

The interaction of this compound with other materials at the molecular level allows for the creation of advanced hybrid polymer systems with tailored properties.

Interaction with Organoclays and Nanoclays

The incorporation of nanoclays into polymer matrices can significantly enhance mechanical and barrier properties. researchgate.netmdpi.com this compound can play a role in improving the compatibility and interaction between the polymer and the nanoclay. In ethylene propylene diene monomer (EPDM) rubber composites, for example, the introduction of this compound as a reactive filler can improve the interaction between the EPDM matrix and other fillers. researchgate.net

Formation of Hybrid Polymer Networks with Reactive Aluminum Carboxylates

This compound's trifunctional nature allows it to act as a crosslinking agent in the formation of hybrid polymer networks. tainstruments.comrsc.org When incorporated into a polymer system, the acrylate groups can co-polymerize with other monomers or polymer chains containing reactive sites, such as double bonds. This results in a three-dimensional network structure with aluminum carboxylate moieties integrated into the polymer backbone. researchgate.net

In peroxide-cured EPDM/calcium carbonate composites, for instance, this compound acts as a reactive filler. researchgate.net It can undergo homo-polymerization and graft co-polymerization onto the EPDM chains, leading to an increased crosslink density due to the formation of ionic bonds. researchgate.net This enhanced crosslinking results in significant improvements in mechanical properties such as modulus, tensile strength, and abrasion resistance. researchgate.net The presence of this compound was also found to cause a rougher fracture surface, indicating improved interaction between the fillers and the EPDM matrix. researchgate.net

Table 2: Effect of this compound (ALTA) on Mechanical Properties of EPDM/CaCO₃ Composites

PropertyEPDM/CaCO₃ (without ALTA)EPDM/CaCO₃/ALTA
Modulus at 100% Elongation LowerSignificantly Improved researchgate.net
Tensile Strength LowerGreatly Improved researchgate.net
Abrasion Resistance LowerImproved researchgate.net
Fatigue Life LowerImproved researchgate.net
Elongation at Break HighRetained High researchgate.net

Influence on Dielectric Properties of Polymer Composites

The dielectric properties of polymer composites are crucial for applications in electronics and electrical insulation. nist.govresearchgate.netfrontiersin.org The introduction of fillers can significantly alter the dielectric constant and dielectric loss of the polymer matrix. mdpi.comresearchgate.net While specific data on this compound's effect on dielectric properties is scarce, the influence of related materials provides insight.

Composites containing aluminum oxide (Al₂O₃), the decomposition product of this compound, are known to be used to modify the dielectric properties of polymers. frontiersin.org Generally, the addition of ceramic fillers like alumina to a polymer matrix increases the dielectric constant of the composite. mdpi.com The final dielectric properties depend on factors such as the type of polymer, the concentration and dispersion of the filler, and the frequency of the applied electric field. nist.govresearchgate.net

Spectroscopic and Structural Elucidation of Aluminum Triacrylate and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and bonding arrangements within the aluminum triacrylate molecule.

FTIR spectroscopy is instrumental in confirming the synthesis and identifying the key chemical moieties of this compound. The analysis focuses on the characteristic vibrational frequencies of the acrylate (B77674) and metal-carboxylate groups. The formation of the aluminum salt from acrylic acid results in noticeable shifts in the positions of the carboxylate group's absorption bands.

The infrared spectrum of this compound is defined by several key absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly important for confirming the salt formation. These peaks typically appear in different regions compared to the carboxylic acid dimer of the acrylic acid precursor. The presence of the vinyl group (C=C) is confirmed by its characteristic stretching vibration. Additionally, the formation of the Al-O bond, which is central to the compound's structure, can be identified by absorption bands in the lower frequency (fingerprint) region of the spectrum. The organo-metal salt of this compound (ALTA) with the general formula (CH2=CHCOO)3Al is often analyzed using FTIR to confirm its structure. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Carboxylate) Asymmetric Stretching 1550 - 1610
C=O (Carboxylate) Symmetric Stretching 1420 - 1450
C=C (Vinyl) Stretching 1625 - 1645
=C-H Wagging (Out-of-Plane) 960 - 990
C-O Stretching 1150 - 1300

Note: The exact positions of these bands can vary based on the sample's physical state and interaction with other components.

Raman spectroscopy provides complementary information to FTIR, and it is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C=C bonds of the acrylate group and the metal-oxygen framework. This technique is valuable for studying the chemical nature of surfaces, such as this compound used as a coating or filler.

For this compound, Raman spectra would be expected to show a strong band corresponding to the C=C stretching vibration of the acrylate moiety. The vibrations of the Al-O bonds in the aluminum-carboxylate structure would also be detectable. In studies of related materials like aluminum oxides and hydroxides on aluminum surfaces, Raman shifts attributed to Al-O vibrations are observed, providing a reference for identifying these bonds in this compound. researchgate.net For instance, aluminum oxide/hydroxide films show primary Raman shifts around 804 cm⁻¹. researchgate.net Similarly, analysis of aluminum triphosphate pigments reveals characteristic bands for the Al-O framework. [24 from initial search] These findings support the use of Raman spectroscopy to identify the aluminum-oxygen network on the surface of materials incorporating this compound.

Table 2: Expected Raman Shifts for Key Chemical Bonds in this compound

Bond / Group Vibration Type Expected Raman Shift (cm⁻¹)
C=C (Vinyl) Stretching 1630 - 1650
C=O (Carboxylate) Symmetric Stretching 1410 - 1440
Al-O Framework Vibrations 400 - 850

Note: Data is inferred from spectra of related aluminum compounds and acrylates, as direct, detailed Raman analysis of pure this compound is not widely published.

Thermal Analysis for Reaction and Material Stability

Thermal analysis techniques are critical for understanding the behavior of this compound under the influence of heat. These methods reveal information about polymerization (curing), thermal stability, decomposition pathways, and the nature of the final residue.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, a reactive monomer, DSC is particularly useful for characterizing its polymerization or "curing" process. When heated, the acrylate groups can undergo free-radical polymerization, which is an exothermic process.

A DSC thermogram of synthetic this compound powder shows a distinct and broad exothermic peak when heated. researchgate.net This peak represents the heat released during the homopolymerization of the acrylate groups. The onset temperature of this exotherm indicates the temperature at which the curing reaction begins, while the peak temperature corresponds to the maximum rate of reaction. The total enthalpy (ΔH) of this exotherm, calculated by integrating the peak area, is proportional to the extent of the reaction. This data is crucial for applications where this compound is used as a reactive additive or cross-linking agent, as it defines the temperature window for processing. [1, 5 from initial search]

Table 3: DSC Data for Thermal Polymerization of this compound Powder

Parameter Description Typical Value (°C)
Onset Temperature The temperature at which the exothermic polymerization begins. ~125

Note: Values are based on analysis of synthetic ALTA powder at a heating rate of 20°C/min. researchgate.net These values can be influenced by factors such as heating rate and the presence of initiators or inhibitors.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com This technique is used to determine the thermal stability and decomposition profile of this compound. The analysis reveals the temperatures at which the material degrades and quantifies the amount of non-volatile residue, or char, remaining at high temperatures. wmtr.comtainstruments.com

The thermal decomposition of this compound in an inert atmosphere (e.g., nitrogen) is expected to occur in multiple stages. x-mol.netnih.gov The initial, lower-temperature mass loss may be associated with the volatilization of any residual moisture or solvents. The primary decomposition stage involves the breakdown of the organic acrylate structure. At higher temperatures, the final residue is the thermally stable inorganic component, aluminum oxide (Al₂O₃). The presence of the aluminum is known to enhance the char yield in polymer composites, a desirable trait in applications requiring improved thermal stability. researchgate.netmdpi.com The theoretical char yield of pure this compound, corresponding to the complete conversion of the aluminum content to Al₂O₃, can be calculated based on its molecular formula.

Table 4: Expected TGA Decomposition Profile for this compound in an Inert Atmosphere

Decomposition Stage Temperature Range (°C) Description of Mass Loss
Stage 1 25 - 150 Loss of adsorbed water or residual solvents.
Stage 2 250 - 500 Main decomposition of the organic acrylate structure. mdpi.com

Note: The temperature ranges are illustrative and can be significantly affected by the heating rate and atmospheric conditions. mdpi.com The final char yield is a key parameter indicating the conversion to stable oxide.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. mdpi.com DTA detects thermal events such as phase transitions and chemical reactions, which can be either endothermic (heat-absorbing) or exothermic (heat-releasing). It is often run simultaneously with TGA to provide a more complete picture of thermal behavior. researchgate.net

For this compound, DTA can detect the exothermic polymerization event, which would appear as a sharp peak corresponding to the exotherm observed in DSC. researchgate.net Endothermic events could include melting, if the compound melts before it polymerizes or decomposes, and the energy absorbed during the initial stages of decomposition. The major decomposition of the organic portion is typically an exothermic process in an oxidizing atmosphere but can have complex endothermic and exothermic components in an inert atmosphere. mdpi.com The final formation of crystalline aluminum oxide from an amorphous intermediate at very high temperatures could also appear as an exothermic event.

Table 5: Potential Thermal Events for this compound Detectable by DTA

Temperature Range (°C) Thermal Event Type Description
125 - 180 Polymerization Exothermic Curing of the acrylate functional groups.
250 - 500 Decomposition Endo/Exothermic Breakdown of the organic structure.

Microscopic and Diffraction Studies of Morphology and Structure

The morphological and structural characteristics of this compound (ATA) and its composites are crucial for understanding their performance in various applications. Techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and transmission electron microscopy (TEM) provide valuable insights into the surface features, crystalline nature, and nanoscale dispersion of ATA.

Scanning Electron Microscopy (SEM) for Surface and Fracture Morphology

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface topography and fracture surfaces of materials at the micro and nanoscale. pressbooks.pubazooptics.com In the context of this compound, SEM studies often focus on its role as a filler or compatibilizer in polymer composites.

When incorporated into ethylene-propylene-diene monomer (EPDM) rubber, SEM reveals that this compound contributes to a rougher fracture surface. researchgate.net This increased roughness is indicative of strong interactions between the filler and the EPDM matrix. researchgate.net The improved interfacial adhesion is a result of both the homo-polymerization of ATA and its graft co-polymerization onto the EPDM backbone. researchgate.net In composites of EPDM with calcium carbonate, the presence of ATA further enhances the interaction between the fillers and the rubber matrix. researchgate.net

Similarly, in high-density polyethylene (B3416737) (HDPE) blends, SEM analysis shows that methods like dynamic vulcanization and reactive compatibilization, which can involve reactive modifiers like ATA, lead to a better distribution of rubber particles within the HDPE matrix. researchgate.net The morphology of the fracture surface provides clues about the failure mechanism. For instance, ductile fractures are often characterized by the presence of dimples. mdpi.comijirtm.com The size and density of these dimples can be related to the material's properties and the stress conditions during fracture. mdpi.com

Table 1: Summary of SEM Findings for this compound in Polymer Composites

Polymer Matrix Observation Interpretation Reference
EPDMRougher fracture surface with ATAHigh interaction between ATA and EPDM researchgate.net
EPDM/CaCO3Improved interaction between fillers and matrixEnhanced interfacial adhesion researchgate.net
HDPEImproved distribution of rubber particlesEnhanced compatibilization researchgate.net

X-ray Diffraction (XRD) for Crystalline Phases and Structural Analysis

X-ray diffraction (XRD) is a primary technique used to determine the crystalline structure of materials. anton-paar.com It provides information on phase composition, crystallite size, and lattice strain. anton-paar.com The principle of XRD is based on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal, as described by Bragg's Law. anton-paar.comiitk.ac.in

For aluminum-containing materials, XRD patterns can confirm the crystalline nature of aluminum, typically showing peaks corresponding to its face-centered cubic (fcc) structure. researchgate.net The diffraction peaks for aluminum are commonly observed at specific 2θ angles, corresponding to crystallographic planes such as (111), (200), (220), and (311). researchgate.net

In the context of this compound composites, XRD can be used to analyze the crystalline structure of both the polymer matrix and the filler. For instance, in a flexible quasi-solid-state composite electrolyte composed of poly(propylene glycol)-co-poly(ethylene glycol) diacrylate and Li1.5Al0.5Ge1.5(PO4)3, XRD is employed to study the crystal structure of the components. mdpi.com Any changes in the XRD pattern of the composite compared to its individual constituents can indicate interactions or the formation of new crystalline phases. The broadening of diffraction peaks can also provide information about the crystallite size. arxiv.org

Table 2: Typical XRD Peaks for Crystalline Aluminum

Crystallographic Plane (hkl) Significance Reference
(111)Characteristic peak for fcc aluminum researchgate.net
(200)Characteristic peak for fcc aluminum researchgate.net
(220)Characteristic peak for fcc aluminum researchgate.net
(311)Characteristic peak for fcc aluminum researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Dispersion

Transmission electron microscopy (TEM) offers high-resolution imaging of the internal structure of materials at the nanoscale. measurlabs.com This technique is particularly useful for visualizing the dispersion of nanoparticles within a matrix. acs.orgnih.gov

In the study of aluminum nanoparticles, TEM can reveal their size, shape, and degree of agglomeration. acs.orgresearchgate.net For instance, TEM images have shown that aluminum nanoparticles can form aggregates that are micrometers in size. researchgate.net When these nanoparticles are encapsulated in a polymer matrix, such as poly(methyl methacrylate) (PMMA), TEM can confirm that the aluminum cores are embedded within the polymer. acs.orgnih.gov

The dispersion of this compound or related aluminum-containing nanoparticles in a composite is critical to its final properties. TEM analysis of aluminum-based composites with multi-walled carbon nanotubes (MWCNTs) has been used to observe the distribution of the MWCNTs within the aluminum matrix. researchgate.net Good dispersion is essential for achieving enhanced properties, while agglomeration can be detrimental. researchgate.net Furthermore, TEM can be used to observe the oxide layer that naturally forms on the surface of aluminum nanoparticles. orientjchem.org

Table 3: Applications of TEM in the Study of Aluminum-Containing Nanomaterials

Application Information Obtained Reference
Nanoparticle CharacterizationSize, shape, and agglomeration of aluminum nanoparticles acs.orgresearchgate.net
Composite MorphologyDispersion of nanoparticles within a polymer or metal matrix acs.orgnih.govresearchgate.net
Surface AnalysisObservation of surface oxide layers on nanoparticles orientjchem.org

Advanced Spectroscopic and Analytical Techniques

Beyond microscopy and diffraction, advanced spectroscopic and analytical techniques provide deeper insights into the chemical structure, molecular weight, and reaction mechanisms of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 27Al NMR) for Structural Insights and Mechanism Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. libretexts.org Both ¹H-NMR and ²⁷Al-NMR can provide valuable information about this compound.

¹H-NMR spectroscopy can be used to identify the protons in the acrylate part of the molecule and to study the polymerization of the acrylate groups. In a study of UV-curable coatings, ¹H-NMR was used alongside other techniques to confirm the structure of an aliphatic tri-functional oligomeric urethane (B1682113) methacrylate (B99206) which was reacted with trimethylolpropane (B17298) triacrylate. emu.edu.tr

²⁷Al-NMR is particularly useful for probing the local environment of aluminum atoms. nih.gov The chemical shift in ²⁷Al-NMR is sensitive to the coordination number of the aluminum atom. cuni.czhuji.ac.il For instance, octahedrally coordinated aluminum typically resonates at around 0-5 ppm, while tetrahedrally coordinated aluminum appears at 50-60 ppm. cuni.cz Pentacoordinate aluminum species have also been identified. nih.gov This technique can be used to study the structure of aluminum compounds in both solution and solid-state. researchgate.net For example, ²⁷Al MAS NMR has been used to confirm the presence of TiAl₃ in Ti-doped sodium aluminum hydrides. osti.gov

Table 4: Typical ²⁷Al NMR Chemical Shifts for Different Aluminum Coordinations

Coordination Number Typical Chemical Shift Range (ppm) Reference
450 - 60 cuni.cz
5~34 researchgate.net
60 - 5 cuni.cz

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of large molecules like polymers and biomolecules. slideshare.netautobio.com.cn It can be used to determine the molecular weight distribution of polymers with high accuracy. researchgate.net

In the context of this compound, which can polymerize, MALDI-TOF MS could be employed to analyze the molecular weight distribution of the resulting poly(this compound). The technique works by embedding the analyte in a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.gov The time it takes for the ions to travel through a flight tube to a detector is then used to determine their mass-to-charge ratio. nih.gov

While direct MALDI-TOF MS studies on this compound are not widely reported in the provided search results, the technique's applicability to polymers makes it a relevant tool for characterizing the products of ATA polymerization. bruker.com A novel strategy has been developed for analyzing small molecules using metal-phthalocyanines as matrices, where aluminum-phthalocyanines were found to be efficient in forming matrix-analyte adducts. nih.gov This suggests potential for developing specialized MALDI-TOF MS methods for aluminum-containing compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.org This technique is particularly valuable for analyzing the surface chemistry of this compound, providing detailed insights into the bonding between the aluminum atom and the acrylate ligands. The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com

Survey Spectrum Analysis

A wide-scan or survey spectrum of this compound is first acquired to identify all the elements present on the surface. For this compound, the survey scan would primarily detect peaks corresponding to aluminum (Al), oxygen (O), and carbon (C). The relative atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative surface composition. In a study of a related acrylate sample on an aluminum substrate, the elemental composition was found to be approximately 22.0% aluminum, 44.0% oxygen, and 32.4% carbon. researchgate.net While this sample is not pure this compound, it provides a reasonable estimate of the expected surface stoichiometry.

High-Resolution Core-Level Spectra

High-resolution spectra of the individual elemental peaks (Al 2p, O 1s, and C 1s) are then acquired to determine the chemical states and bonding environments of the atoms.

Aluminum (Al 2p) Spectrum

The high-resolution Al 2p spectrum provides information about the oxidation state and coordination environment of the aluminum atom. For this compound, the aluminum is in an oxidized state, bonded to the carboxylate groups of the acrylate ligands. The Al 2p binding energy for aluminum in this environment is expected to be in the range of 74.3 to 75.8 eV. researchgate.net This is distinct from metallic aluminum (Al⁰), which appears at a lower binding energy of approximately 73.0 eV, and bulk aluminum oxide (Al₂O₃), where the Al 2p peak is typically found around 75.8 eV. researchgate.netnih.gov The Al 2p peak in this compound would be a single, symmetric peak, characteristic of a uniform bonding environment, as opposed to the asymmetric peak shape seen in metallic aluminum. thermofisher.com

Table 1: Representative Binding Energies for Aluminum Chemical States.
Chemical StateAl 2p Binding Energy (eV)Reference
Aluminum Metal (Al⁰)~73.0 nih.gov
Aluminum Oxide (Al₂O₃)~75.8 researchgate.net
Aluminum in Acrylate Complex74.3 - 75.8 researchgate.net

Oxygen (O 1s) Spectrum

The O 1s spectrum for this compound is expected to be complex and can be deconvoluted to identify different oxygen environments. The primary component corresponds to the oxygen atoms in the carboxylate group (O-C=O) bonded to aluminum. This peak typically appears at a binding energy of approximately 532.1 eV. researchgate.net A second, lower binding energy peak around 530.8 eV may also be present, which is characteristic of aluminum oxides (Al-O). researchgate.netresearchgate.net Its presence could indicate the nature of the aluminum core to which the acrylate groups are attached or the presence of surface oxides.

Table 2: Deconvoluted Peak Assignments for the O 1s Spectrum.
Oxygen EnvironmentO 1s Binding Energy (eV)Reference
Aluminum Oxide (Al-O)~530.8 researchgate.netresearchgate.net
Carboxylate (C-O / O-C=O)~532.1 researchgate.net

Carbon (C 1s) Spectrum

The high-resolution C 1s spectrum is crucial for confirming the structure of the acrylate ligand. The spectrum can be deconvoluted into three distinct peaks, representing the different carbon environments within the triacrylate structure:

Aliphatic Carbon (C-C, C-H): This peak, corresponding to the vinyl backbone of the acrylate molecule, is found at the lowest binding energy, typically around 285.0 eV. mdpi.com

Carbon-Oxygen Single Bond (C-O): The carbon atom single-bonded to the carboxylate oxygen (part of the O-C=O group) appears at a higher binding energy, generally around 286.3 eV. mdpi.com

Carboxylate Carbon (O-C=O): The carbon atom double-bonded to one oxygen and single-bonded to another in the carboxylate group is the most deshielded, and its peak appears at the highest binding energy, approximately 288.5 eV to 288.6 eV. researchgate.netmdpi.com

The presence and relative areas of these three peaks confirm the integrity of the acrylate structure on the surface.

Table 3: Deconvoluted Peak Assignments for the C 1s Spectrum in an Acrylate Environment.
Carbon EnvironmentC 1s Binding Energy (eV)Reference
Aliphatic (C-C, C-H)285.0 mdpi.com
Ether-like (C-O)286.3 mdpi.com
Carboxylic (O-C=O)288.6 researchgate.netmdpi.com

Theoretical and Computational Studies on Aluminum Triacrylate Reactivity and Interactions

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to predict and analyze the behavior of aluminum triacrylate at an atomic and molecular level. These computational methods allow for the investigation of properties that are often difficult to determine experimentally.

Electronic Structure and Reactivity Predictions

While specific quantum chemical calculations exclusively for this compound are not extensively documented in publicly available literature, the electronic structure can be inferred from studies on related aluminum compounds and acrylate (B77674) functionalities. Density functional theory (DFT) is a common method for such investigations. rsc.orgrsc.orgaps.orgnih.gov For instance, DFT studies on aluminum (III) hydrolysis and other aluminum species provide insights into the coordination and electronic nature of the aluminum center. rsc.orgrsc.orgnih.gov

The electron distribution in this compound is characterized by the trivalent aluminum ion (Al³⁺) and three acrylate anions (CH₂=CHCOO⁻). The aluminum atom acts as a Lewis acid, capable of accepting electrons, while the carboxylate groups of the acrylate moieties are electron-rich. Molecular orbital calculations on the interaction of acrylate esters with aluminum oxide surfaces have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a crucial role in the interaction. tandfonline.comtandfonline.com These studies suggest that the interaction primarily occurs with the carbonyl group of the acrylic polymers. capes.gov.br The reactivity of this compound is largely dictated by the presence of the vinyl groups in the acrylate units, which are susceptible to radical attack, initiating polymerization. mdpi.com

Table 1: Calculated Heats of Formation and Orbital Energies for Model Acrylate-Aluminum Oxide Interactions
Compound/ComplexHeat of Formation (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)
Aluminum Oxide Model---1.13
Ethyl Acrylate--10.88-
Methyl Methacrylate (B99206)--10.74-
Ethyl Acrylate-Aluminum Oxide Complex (C=C bond interaction)-28.9--
Methyl Methacrylate-Aluminum Oxide Complex (C=C bond interaction)-19.5--
Data adapted from theoretical studies on the interaction of acrylate esters with a model aluminum oxide surface. tandfonline.com

Reaction Pathway Simulations (e.g., Polymerization Initiation)

Simulations of reaction pathways, particularly for polymerization initiation, are crucial for understanding how this compound forms a polymer network. Although direct simulations for this compound are sparse, extensive research on the polymerization of acrylate monomers provides a solid foundation for understanding these processes. escholarship.orgmdpi.com The initiation of polymerization can occur through various mechanisms, most commonly free-radical polymerization. mdpi.comdiva-portal.org

Molecular dynamics (MD) simulations coupled with reactive force fields (ReaxFF) have been developed to model the photoinitiated polymerization of acrylates. escholarship.org These simulations can track the initiation, propagation, and termination steps of the polymerization process. For instance, a simulation might start with the generation of a free radical from a photoinitiator, which then attacks the carbon-carbon double bond of an acrylate monomer, initiating the polymer chain. escholarship.orgdiva-portal.org The subsequent addition of more monomer units to the growing radical chain constitutes the propagation step. Termination can occur through the combination of two radical chains or disproportionation. acs.org

Mechanistic Investigations of Polymerization and Crosslinking

The trifunctional nature of this compound allows for the formation of a highly crosslinked polymer network upon polymerization. Understanding the mechanisms of this process is key to controlling the final properties of the material.

Modeling of Free Radical and Ionic Mechanisms

Free-radical polymerization is the most common mechanism for curing acrylate-based materials. mdpi.commdpi.com This process can be modeled computationally to predict the kinetics and structure of the resulting polymer. The process involves the initiation by radicals, propagation of the polymer chain, and termination reactions. acs.org Kinetic models can be developed to describe the rate of polymerization as a function of monomer and initiator concentrations. mdpi.com While less common for acrylates, ionic polymerization mechanisms can also be considered, particularly cationic polymerization initiated by Lewis acids. nih.gov Given that this compound contains a Lewis acidic aluminum center, the potential for cationic initiation under certain conditions could be explored through computational modeling.

Pulse-radiolysis experiments on acrylate monomers have provided insights into the initiation pathways, which can be used to inform and validate computational models. mdpi.com These studies help in understanding the formation of active centers, be they radical or ionic, that lead to polymerization. mdpi.com

Simulation of Crosslink Density and Network Evolution

Molecular dynamics simulations are a powerful tool for investigating the evolution of crosslinked polymer networks. researchgate.netmsstate.eduresearchgate.netaip.org By simulating the polymerization of trifunctional monomers like this compound, it is possible to track the formation of crosslinks and the development of the three-dimensional network structure. msstate.edumdpi.com These simulations can provide quantitative data on the crosslink density, which is a critical parameter influencing the mechanical and thermal properties of the final polymer. researchgate.netmdpi.com

Simulations have shown that as the crosslinking reaction proceeds, the mobility of the polymer chains is significantly reduced, leading to an increase in the glass transition temperature (Tg). researchgate.net The final network structure is often heterogeneous, with regions of high and low crosslink density. researchgate.netcas.cz Theoretical models of polymer network evolution often consider the interplay between reaction kinetics and mass diffusion. researchgate.netmdpi.comcornell.eduroyalsocietypublishing.orgrsc.orgnumberanalytics.com

Table 2: Representative Data from Molecular Dynamics Simulations of Crosslinked Polymers
PropertyLow Crosslink DensityHigh Crosslink Density
Glass Transition Temperature (Tg)LowerHigher
Young's ModulusLowerHigher
Volume Shrinkage upon CuringLowerHigher
Chain MobilityHigherLower
This table presents general trends observed in molecular dynamics simulations of crosslinked polymers and is not specific to this compound. researchgate.netmsstate.eduresearchgate.netaip.orgmdpi.com

Surface Interaction and Adhesion Theories

The adhesion of this compound to various substrates, particularly metals, is a key aspect of its utility in coatings and adhesives. Theoretical models can elucidate the nature of these interactions at the polymer-substrate interface.

A theoretical study using semi-empirical molecular orbital calculations (MNDO) has examined the Lewis acid-base interactions between ethyl acrylate and methyl methacrylate with a model aluminum oxide surface. tandfonline.comtandfonline.com The results indicated that the interaction of the carbon-carbon double bond in the acrylate with the aluminum oxide surface was more stable for ethyl acrylate than for methyl methacrylate. tandfonline.comtandfonline.com This suggests that the acrylic unsaturation interacts more strongly with aluminum oxide, which has implications for the adhesion of this compound. tandfonline.comtandfonline.com Molecular orbital studies also show that aluminum atoms primarily interact with the carbonyl group of acrylic polymers, leading to the formation of strong Al-O bonds. capes.gov.br

Several theories of adhesion can be applied to understand the bonding of this compound to metal surfaces. google.comdiva-portal.orgpu.edu.pkscribd.com These include:

Chemical Bonding Theory: This theory proposes the formation of covalent or ionic bonds at the interface. diva-portal.orgpu.edu.pk In the case of this compound and an aluminum surface, the formation of Al-O-Al bonds is a likely mechanism for strong adhesion.

Adsorption Theory: This theory is based on the intermolecular forces, such as van der Waals forces, between the adhesive and the substrate. pu.edu.pk The polar nature of the acrylate groups in this compound would contribute to these interactions.

Mechanical Interlocking: This theory suggests that the adhesive flows into the pores and irregularities of the substrate surface, creating a mechanical bond upon solidification. The roughness of the metal surface plays a significant role in this mechanism.

Computational studies, such as molecular dynamics simulations, can be used to estimate the work of adhesion between polymers and metal oxide surfaces. acs.orgscielo.brnih.govresearchgate.net These simulations can model the interactions at the interface and provide insights into the factors that enhance adhesion, such as the presence of specific functional groups. researchgate.netmdpi.comresearchgate.net

Computational Studies of Interfacial Bonding (e.g., with Oxide Surfaces)

Computational studies are pivotal in understanding how this compound interacts with the surfaces of inorganic fillers, such as metal oxides (e.g., alumina (B75360), titania). These interactions are fundamental to the performance of this compound as a coupling agent or adhesion promoter in composites. The primary methods for these investigations are quantum mechanical, like Density Functional Theory (DFT), which can elucidate electronic structure, bond formation, and adsorption energies.

Research in this area often models the adsorption of molecules onto oxide surfaces to predict the stability and nature of the formed bonds. For instance, DFT calculations have been effectively used to study the adsorption of various chemical species on alumina (Al₂O₃) surfaces. ncbj.gov.plresearchgate.netmdpi.commdpi.com These studies calculate the binding energies, optimal adsorption geometries, and the electronic charge transfer between the adsorbate and the surface. mdpi.com While direct DFT studies on this compound are not extensively found in publicly available literature, the principles from studies on similar molecules, such as carboxylates and other acrylates on oxide surfaces, can be applied.

The interaction of this compound with a hydroxylated oxide surface (M-OH, where M is a metal like Al or Ti) is expected to occur primarily through its carboxylate groups. Computational models can predict the energetics of different bonding mechanisms:

Hydrogen Bonding: The carbonyl oxygen of the acrylate group can form hydrogen bonds with the surface hydroxyl groups.

Coordinative Covalent Bonding: The carboxylate groups can directly bond to the metal centers on the oxide surface, potentially displacing surface hydroxyls. This can result in monodentate or bidentate linkages, the stability of which can be compared through energy calculations.

A key aspect of these computational studies is the accurate representation of the oxide surface itself. For crystalline oxides like α-alumina, specific crystallographic planes (e.g., (0001)) are modeled as slabs. mdpi.com For amorphous oxides, more complex surface models are required. researchgate.net DFT calculations can then determine the most energetically favorable binding sites and configurations. For example, studies on arsenate adsorption on alumina surfaces have shown that bidentate binuclear configurations are preferred, a finding that highlights the importance of steric and coordination factors that can be elucidated through computation. mdpi.com

The strength of the interfacial bond is often quantified by the adsorption energy (E_ads) , calculated as:

Eads = Etotal - (Esurface + Emolecule)

Where Etotal is the total energy of the optimized system with the molecule adsorbed on the surface, Esurface is the energy of the bare surface slab, and Emolecule is the energy of the isolated this compound molecule. A more negative value of Eads indicates stronger and more stable bonding.

Table 1: Representative Adsorption Energies from DFT Studies for Similar Chemical Systems on Oxide Surfaces

Adsorbate MoleculeOxide SurfaceCalculated Adsorption Energy (eV)Bonding Type
Single Fe Atomα-Al₂O₃(0001)-3.5 to -4.5Covalent
Arsenate (AsO₄³⁻)Hydrated Alumina-2.0 to -4.5Inner-sphere complex
Acetic AcidTiO₂ Anatase (101)-0.8 to -1.2Bidentate bridging
GlycineHydroxylated Silica (B1680970)-1.5 to -2.0Hydrogen & covalent

Note: This table is illustrative, based on data for analogous systems, to provide a context for the expected range of interaction energies. Specific values for this compound would require dedicated computational studies.

These computational approaches not only predict the strength of the interaction but also provide insights into the electronic modifications at the interface, such as charge transfer, which can be correlated with experimental surface-sensitive techniques. mdpi.com

Prediction of Filler-Matrix Compatibility and Dispersion

Beyond the primary bonding at the filler surface, the compatibility of this compound-modified fillers with a polymer matrix is crucial for achieving homogeneous dispersion and, consequently, enhanced composite properties. Molecular Dynamics (MD) simulations are the primary computational tool for investigating these larger-scale phenomena. mdpi.comfrontiersin.orgmtu.edu

MD simulations model the temporal evolution of a system of atoms and molecules, allowing for the prediction of thermodynamic and structural properties. To assess filler-matrix compatibility, the concept of solubility parameters (δ) , derived from the cohesive energy density (CED), is often employed. researchgate.net The principle "like dissolves like" suggests that components with similar solubility parameters will be more compatible.

The solubility parameter is calculated as:

δ = (CED)1/2 = ( (Ecohesive) / V )1/2

Where Ecohesive is the energy required to remove a molecule from its condensed phase, and V is the molar volume. MD simulations can calculate the cohesive energy by determining the intermolecular interaction energies within the simulated system.

By calculating the solubility parameters for the polymer matrix, the this compound modifier, and the filler, a prediction of their compatibility can be made. A smaller difference between the solubility parameters of two components (Δδ) implies better compatibility.

Table 2: Illustrative Solubility Parameters and Compatibility Prediction

ComponentCalculated Solubility Parameter (J/cm³)¹/²Δδ with EPDM MatrixPredicted Compatibility
EPDM (Polymer Matrix)16.50-
Unmodified Silica (Filler)22.05.5Poor
This compound~19-21 (Estimated)~2.5-4.5Moderate
Modified Silica (with Acrylate)~18.52.0Improved

Note: The values for this compound and modified silica are estimates for illustrative purposes. Actual values would be derived from specific MD simulations.

Another powerful tool in MD simulations for predicting compatibility is the calculation of the interaction energy or binding energy between different components. researchgate.net This is calculated by taking the difference between the total energy of the combined system and the energies of the individual, separated components. A more negative interaction energy indicates a stronger affinity between the components.

Simulations can model a representative volume of the composite, containing the polymer matrix, the filler particles (either bare or surface-modified with this compound), and analyze the spatial distribution of the filler particles over time. Agglomeration of filler particles would be indicated by a decrease in the average distance between them, signaling poor dispersion and incompatibility. Conversely, a stable, well-separated distribution of particles throughout the polymer matrix in the simulation would predict good dispersion. These simulations can provide a molecular-level understanding of how the this compound modifier, by altering the interfacial energies, prevents filler agglomeration and promotes a stable, homogeneous composite material. researchgate.netnih.gov

Future Research Directions and Emerging Applications of Aluminum Triacrylate

Development of Advanced Functional Materials

The exploration of aluminum triacrylate as a key component in advanced functional materials is a burgeoning area of research. Its unique chemical structure, featuring a central aluminum atom bonded to three reactive acrylate (B77674) groups, provides a versatile platform for creating materials with tailored properties. smolecule.com Future work is focused on leveraging these characteristics to develop next-generation composites and smart materials.

This compound (ALTA) shows significant promise as a reactive filler and crosslinking agent in polymer composites, enabling the precise tailoring of material properties to meet demanding performance criteria. doaj.org Its incorporation into elastomer matrices, such as ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, has been shown to enhance mechanical properties including tensile strength, modulus, and hardness. doaj.org The reactive nature of ALTA allows for both homopolymerization and graft copolymerization during the curing process, leading to a significant improvement in reinforcement compared to traditional fillers. doaj.org

Research efforts are directed towards optimizing the interaction between ALTA and various polymer matrices to create composites with specific functionalities. For instance, in coatings, its excellent adhesion properties are being harnessed to develop more durable and resilient films. smolecule.com The ability of this compound to interact with other monomers during copolymerization opens up possibilities for creating a wide range of materials with customized characteristics. smolecule.com

Future investigations will likely focus on:

Controlling Composite Morphology: Understanding how the synthesis and processing of ALTA influence its dispersion and interaction within the polymer matrix is crucial for controlling the final morphology and properties of the composite.

Hybrid Reinforcement Systems: Combining ALTA with other reinforcing agents, such as nanoclays or carbon black, could lead to synergistic effects, resulting in composites with superior performance profiles. doaj.orgresearchgate.net

Application-Specific Formulations: Developing specific ALTA-based composite formulations for demanding applications in the automotive, aerospace, and construction industries where high strength, durability, and chemical resistance are paramount. researchgate.net

Table 1: Impact of this compound (ALTA) on EPDM Composite Properties
PropertyObservation with Increased ALTA ContentReference
Tensile StrengthIncremental Increase doaj.org
ModulusIncremental Increase doaj.org
HardnessIncremental Increase doaj.org
Elongation-at-BreakIncremental Increase doaj.org
Abrasion ResistanceIncremental Increase doaj.org

The integration of this compound into smart materials and responsive systems represents a forward-looking area of research. Smart materials are designed to respond to external stimuli such as changes in temperature, pH, light, or an electric field, and ALTA's reactive functional groups make it a candidate for incorporation into such systems. researchgate.netfrontiersin.org

The development of smart materials often involves creating a material that can change its physical or chemical properties in a controlled and reversible manner. researchgate.net For example, research into responsive polymers has explored how chemical structures can be designed to react to environmental triggers. frontiersin.org The acrylate groups in this compound offer potential sites for grafting or polymerization with other "smart" monomers, leading to hybrid materials with built-in sensing or actuating capabilities.

Future research in this domain could explore:

Stimuli-Responsive Polymers: Synthesizing copolymers where ALTA is integrated with monomers that are sensitive to specific stimuli. This could lead to materials that change shape, conductivity, or color in response to their environment.

Self-Healing Materials: Incorporating ALTA into polymer networks could facilitate self-healing mechanisms. The reactive nature of the acrylate groups could be triggered by damage to initiate a polymerization reaction that repairs the material.

Controlled Release Systems: The porous structure that can be formed by ALTA-based polymers could be investigated for the controlled release of active agents, with the release rate being modulated by external stimuli.

Novel Synthesis and Processing Innovations

Advances in synthesis and processing are critical for unlocking the full potential of this compound in various applications. Researchers are exploring new methods to create ALTA-based materials with complex geometries and to produce the compound itself in a more environmentally friendly manner.

Additive manufacturing, or 3D printing, offers a pathway to fabricate complex three-dimensional structures from ALTA-containing materials. diva-portal.org In the realm of ceramics, this compound is being investigated as a precursor in stereolithographic 3D printing. smolecule.com The process involves using a polymer precursor containing ALTA, which upon heat treatment, can act as a binder for dispersed aluminum oxide powder, enabling the creation of intricate ceramic parts. smolecule.com

The use of UV-curable resins is a key area of interest for the additive manufacturing of polymer composites. diva-portal.org this compound's ability to participate in polymerization reactions makes it a suitable component for such resins. However, challenges remain, such as the effect of fillers like aluminum on the depth of cure in UV-based 3D printing processes. diva-portal.org Future research will need to address these challenges to enable the reliable and efficient additive manufacturing of ALTA-based composites.

Key research directions include:

Resin Formulation: Developing new photocurable resins that incorporate ALTA to achieve desired mechanical properties and curing characteristics for 3D printing applications. diva-portal.org

Process Optimization: Investigating the influence of printing parameters, such as UV intensity and exposure time, on the final properties of ALTA-based 3D printed objects. diva-portal.org

Complex Geometries for Advanced Applications: Leveraging the design freedom of additive manufacturing to create lightweight yet strong components with complex internal structures for applications in aerospace and automotive industries. alloyenterprises.co

The development of sustainable and green synthesis routes for this compound aligns with the broader push for environmentally responsible chemical manufacturing. elkamehr.comjocpr.comnih.gov Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. elkamehr.comjocpr.com

Current synthesis methods for organometallic compounds like this compound often involve multi-step procedures. doaj.org Future research will likely focus on developing more efficient and environmentally benign synthesis pathways. This could involve exploring solvent-free reaction conditions, utilizing renewable starting materials, and designing catalytic processes that minimize waste and energy consumption. jocpr.comresearchgate.net

Potential areas for future research include:

Aqueous Synthesis: Investigating the feasibility of synthesizing this compound in water, which is an abundant and non-toxic solvent. jocpr.com

Catalytic Routes: Developing novel catalysts that can promote the reaction between aluminum sources and acrylic acid with high efficiency and selectivity, reducing the need for harsh reaction conditions. jocpr.com

Bio-based Feedstocks: Exploring the use of bio-derived acrylic acid as a starting material for the synthesis of this compound, thereby reducing the reliance on fossil fuels.

Deeper Mechanistic Understanding and Predictive Modeling

To accelerate the design and discovery of new this compound-based materials, a deeper mechanistic understanding of its behavior and the development of predictive models are essential. arxiv.org By combining experimental data with computational modeling, researchers can gain insights into structure-property relationships and more efficiently design materials with targeted functionalities.

Predictive modeling, which utilizes statistical techniques and machine learning algorithms, can be a powerful tool for forecasting the properties of materials based on their composition and processing parameters. qlik.comnih.gov For instance, machine learning models have been successfully used to predict the tensile strength of aluminum alloys by considering their composition and grain size. nih.gov A similar approach could be applied to this compound composites.

Future research in this area will likely involve:

Computational Simulations: Employing molecular dynamics and density functional theory (DFT) simulations to understand the interactions between this compound and polymer chains at the atomic level. This can provide insights into how ALTA influences the mechanical and thermal properties of composites.

Machine Learning Models: Developing machine learning models trained on experimental data to predict the performance of ALTA-based materials. researchgate.net This would enable the rapid screening of different formulations and processing conditions to identify promising candidates for specific applications. arxiv.org

Integrated Computational and Experimental Approaches: Combining predictive modeling with targeted experiments to validate the models and to guide the design of new materials with enhanced properties. This iterative approach can significantly accelerate the materials development cycle. arxiv.org

Real-time Monitoring of Polymerization and Crosslinking Kinetics

A critical area of future research lies in the real-time monitoring of the polymerization and crosslinking kinetics of this compound. Understanding these dynamics is crucial for controlling the final properties of the host polymer. Advanced analytical techniques are being adapted to provide instantaneous feedback on the curing process.

The ability to monitor and control the synthesis of polymers in real-time allows for precise management of reaction kinetics and the resulting polymer properties. americanlaboratory.com Techniques like real-time Fourier transform infrared spectroscopy (RT-FTIR) are effective for tracking the photopolymerization process, as the decrease in the absorption peak area is directly proportional to the number of functional groups that have polymerized. researchgate.net Raman spectroscopy is another powerful tool for detecting changes in chemical bonds during polymerization in real-time. mdpi.com Its short intrinsic time scale is well-suited for monitoring rapid reactions. mdpi.com

For instance, systems for Automatic Continuous Online Monitoring of Polymerization reactions (ACOMP) enable the continuous extraction and analysis of the reaction mixture. This allows for the determination of true polymer characteristics such as absolute molecular weight and intrinsic viscosity during the synthesis. americanlaboratory.com Such methodologies could be adapted to study the homopolymerization of this compound and its graft copolymerization onto polymer backbones during the curing of composites. researchgate.net

Future research will likely focus on applying and refining these techniques specifically for this compound-containing systems. This will enable a more precise understanding of how variables like temperature, initiator concentration, and the presence of other fillers influence the rate and degree of crosslinking. americanlaboratory.comresearchgate.net

Table 1: Real-time Monitoring Techniques for Polymerization

Technique Principle Information Gained Relevance to this compound
Real-Time FTIR (RT-FTIR) Measures the decrease in absorption of specific functional group peaks (e.g., C=C in acrylates) during polymerization. researchgate.net Rate of monomer conversion, degree of cure, reaction kinetics. researchgate.net Can directly monitor the consumption of acrylate groups in this compound during crosslinking.
Raman Spectroscopy Analyzes the scattering of monochromatic light to detect vibrational and rotational transitions in molecules, identifying changes in chemical bonds. mdpi.com Real-time changes in chemical structure, reaction peak decrease, reference peak stability for conversion calculation. mdpi.com Suitable for in-situ monitoring of the polymerization of this compound within a composite matrix.
ACOMP (Automatic Continuous Online Monitoring of Polymerization) Continuously extracts, dilutes, and analyzes a stream from the reactor using various detectors (e.g., UV/VIS, light scattering). americanlaboratory.com Absolute molecular weight, intrinsic viscosity, monomer concentration, polymer concentration in real-time. americanlaboratory.com Provides comprehensive data on how this compound affects the evolution of polymer properties during synthesis.

| Photo-Differential Scanning Calorimetry (Photo-DSC) | Measures the heat flow associated with exothermic polymerization reactions initiated by UV light. mdpi.com | Rate of polymerization, total heat of reaction, conversion ratio. mdpi.com | Can quantify the heat generated during the UV-curing of formulations containing this compound. |

Advanced Multiscale Modeling of Material Behavior

To fully unlock the potential of this compound in advanced composites, predictive modeling of its influence on material behavior is essential. Multiscale modeling has emerged as a powerful tool for this purpose, bridging the gap between molecular interactions and macroscopic properties. researchgate.netfraunhofer.de This computational approach allows for the prediction of the mechanical behavior of complex materials based on the properties of their individual constituents and their microstructure. researchgate.net

The core principle of multiscale modeling is to use information from finer scales as input for models at coarser scales. mdpi.com This can range from quantum mechanical calculations of molecular interactions to continuum models that describe the behavior of the bulk material. fraunhofer.dedokumen.pub For polymer composites, this means understanding how the addition of a reactive filler like this compound alters the polymer network at a molecular level and how these changes translate to properties like stiffness, strength, and durability. acs.org

In the context of this compound, future modeling efforts would aim to:

Simulate the grafting and crosslinking reactions between this compound and the host polymer matrix.

Predict the formation and structure of ionic cross-links resulting from the homopolymerization of this compound. researchgate.net

Determine how these molecular-level structures influence the viscoelastic and mechanical properties of the final composite material. researchgate.net

By developing and validating such models, researchers can optimize material formulations and predict performance without the need for extensive empirical testing, accelerating the design of new materials for specific applications. researchgate.net The ultimate goal is to create a "materials-by-design" paradigm where the composition and microstructure are tailored to achieve desired macroscopic behaviors. dokumen.pub

Table 2: Scales in Multiscale Modeling of Polymer Composites

Scale Modeling Technique Phenomena Investigated Application to this compound Systems
Quantum Mechanics (e.g., DFT) Density Functional Theory. mdpi.comdokumen.pub Electronic structure, chemical bonding, reaction mechanisms. dokumen.pub Understanding the bonding between aluminum and the acrylate groups, and the reaction pathways with the polymer matrix.
Atomistic/Molecular (e.g., MD) Molecular Dynamics, Monte Carlo simulations. acs.org Polymer chain conformation, diffusion of molecules, glass transition, formation of cross-links. acs.org Simulating the homopolymerization of this compound and its grafting onto polymer chains.
Mesoscopic (e.g., DPD) Dissipative Particle Dynamics, Lattice Boltzmann. acs.org Phase separation, morphology of polymer blends and composites, stress distribution. acs.org Modeling the dispersion of this compound within the polymer matrix and the formation of filler networks.

Synergistic Effects with Other Chemical Systems and Hybridization Strategies

A promising avenue for future research is the exploration of synergistic effects between this compound and other chemical systems, as well as the development of novel hybrid materials. Synergy occurs when the combined effect of two or more components is greater than the sum of their individual effects.

Research has already shown that this compound can act as a reactive filler, improving the mechanical properties of elastomers like ethylene propylene diene monomer (EPDM) rubber. doaj.org A significant enhancement in tensile strength, modulus, and hardness is observed, which is attributed to the dual mechanisms of homopolymerization of this compound and its graft copolymerization onto the EPDM chains during peroxide curing. researchgate.netdoaj.org This creates a combination of covalent and ionic cross-links, leading to a more robust network structure. researchgate.net

Future hybridization strategies could involve:

Combining with other fillers: Investigating the synergistic effects of this compound with conventional fillers like carbon black or nanoclays. researchgate.net The interaction between the chemical network formed by this compound and the physical network of other fillers could lead to exceptional improvements in mechanical properties. researchgate.net

Use in advanced polymer systems: Incorporating this compound into high-performance polymers, thermosets, or photocurable resins for applications in additive manufacturing and advanced coatings. diva-portal.orgresearchgate.net For example, its inclusion in UV-curable systems could enhance properties like hardness and scratch resistance. matsuo.co.id

Development of organic-inorganic hybrid materials: Creating novel hybrid materials by combining this compound with other organometallic or inorganic precursors through sol-gel processes. This could lead to materials with tailored optical, thermal, or barrier properties. researchgate.net

The study of these complex systems, where this compound interacts with other reactive monomers, nanoparticles, or polymer matrices, is key to developing next-generation materials with multifunctional characteristics. mdpi.comacs.org

| Aluminum-Phosphate/Methacrylate (B99206) Hybrids | Formation of new homogeneous photopolymerizable materials for potential use in 3D printing. researchgate.net | Sol-gel synthesis route creating a hybrid network with P-O-Al and Si-O-Al bonds. researchgate.net | researchgate.net |

Q & A

Basic Research Question

  • FTIR : Identify acrylate groups (C=O at 1710 cm⁻¹, Al-O at 600–800 cm⁻¹) and monitor degradation (broadening of O-H peaks).
  • ¹H NMR (D₂O) : Confirm absence of unreacted acrylic acid (δ 5.6–6.3 ppm for vinyl protons).
  • HPLC : Quantify residual monomers using a C18 column (UV detection at 210 nm, 0.1% H₃PO₄ mobile phase) .
  • TGA : Assess thermal stability (decomposition onset >200°C indicates high purity) .

How should researchers design experiments to evaluate this compound’s chelation stability under physiological conditions?

Advanced Research Question

  • Simulate physiological media : Prepare phosphate-buffered saline (PBS, pH 7.4) and artificial lysosomal fluid (pH 4.5).
  • Time-resolved ICP-OES : Measure Al³⁺ ion release over 14 days (detection limit: 0.1 ppm).
  • Competitive ligand testing : Introduce EDTA (10 mM) to assess chelation robustness.
  • Data interpretation : Use Langmuir adsorption models to quantify binding constants and compare with DFT-calculated values .

What methodologies are effective for analyzing this compound’s role in hybrid composite materials?

Advanced Research Question

  • Mechanical testing : Perform tensile tests (ASTM D638) on composites with 5–20 wt% this compound.
  • SEM/EDS : Map elemental distribution (Al, C, O) to confirm homogeneous dispersion.
  • DSC : Measure glass transition temperature (Tg) shifts to assess crosslinking efficiency.
  • Contradiction management : If mechanical properties diverge from predictions, re-examine interfacial bonding using XPS to detect Al-O-C linkages .

How can computational models enhance the understanding of this compound’s reactivity in aqueous systems?

Advanced Research Question

  • Molecular dynamics (MD) : Simulate Al³⁺-acrylate coordination in explicit water (FF: AMBER). Compare radial distribution functions (RDFs) with EXAFS data.
  • DFT calculations : Optimize geometries at B3LYP/6-311++G(d,p) to predict chelation energies.
  • Validation : Correlate computational findings with experimental FTIR and NMR shifts .

What are the critical considerations for ensuring ethical and replicable data reporting in this compound research?

Basic Research Question

  • Data transparency : Share raw spectra, chromatograms, and statistical outputs via repositories like Zenodo.
  • Ethical compliance : Adhere to ACS guidelines for hazardous waste disposal (neutralize acidic byproducts before disposal).
  • Replicability : Provide step-by-step protocols with equipment model numbers (e.g., Bruker Vertex 70v FTIR) and software versions (e.g., OriginPro 2024) .

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Aluminum triacrylate

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